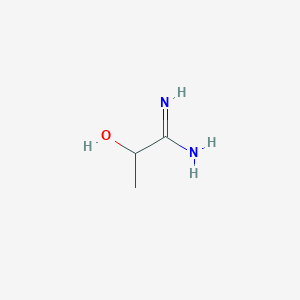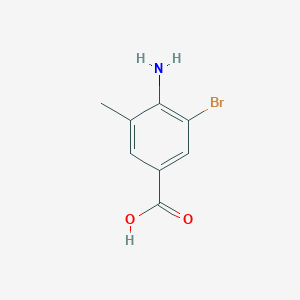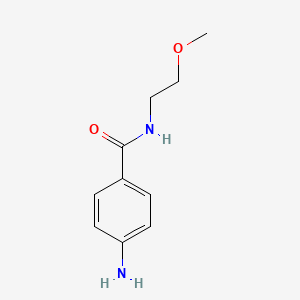
4-amino-N-(2-methoxyethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of various benzamide derivatives has been explored in the provided papers. For instance, a series of novel N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives were synthesized as a structural modification of metoclopramide, with one derivative showing promising gastrointestinal prokinetic and antiemetic activities . Another study focused on the synthesis of optical isomers of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide, with the (2S,4S) isomer demonstrating the most potent affinity for 5-HT4 receptors . Additionally, an improved synthesis process for 2-hydroxy-N-(pyridin-4-yl)benzamide was researched, yielding a high product yield under mild conditions .
Molecular Structure Analysis
The molecular structure of benzamide derivatives has been characterized using various techniques. Two polymorphs of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide were identified and characterized using X-ray powder diffractometry, thermal analysis, and spectroscopy, revealing different stability profiles for the alpha and beta forms . The structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray diffraction and density functional theory (DFT) calculations, showing good agreement between experimental and theoretical data . The crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was also determined, highlighting a strong intramolecular hydrogen bond .
Chemical Reactions Analysis
The electrochemical oxidation of amino-substituted benzamide derivatives was studied to understand their antioxidant activity. The primary amino group was identified as the main electroactive center, undergoing a pH-dependent oxidation process. The study proposed reaction mechanisms and ranked the antioxidant activity of the derivatives based on their oxidation potentials .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives have been extensively characterized. The polymorphs of TKS159 displayed distinct thermal behaviors, with form beta showing a phase transition before fusion, while form alpha exhibited only a fusion peak . The antioxidant properties of a novel benzamide derivative were determined using DPPH free radical scavenging tests, indicating its potential as an antioxidant agent . The electrochemical study provided insights into the redox properties of amino-substituted benzamides, which are relevant to their antioxidant capabilities .
科学的研究の応用
Polymorphism in Chemical Compounds : Yanagi et al. (2000) studied polymorphism in a similar compound, 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159). They prepared two polymorphic forms and characterized them using X-ray powder diffractometry, thermal analysis, and spectroscopy, demonstrating the importance of polymorphism in chemical compounds (Yanagi et al., 2000).
Electrochemical Oxidation and Antioxidant Activity : Jovanović et al. (2020) investigated the electrochemical oxidation of amino-substituted benzamide derivatives, including N-(4-aminophenyl)-2-methoxybenzamide. They found that these compounds could act as antioxidants by scavenging free radicals, providing insight into the free radical scavenging activity of antioxidants (Jovanović et al., 2020).
Antimicrobial and Antioxidant Activities : Yang et al. (2015) isolated a new benzamide compound from endophytic Streptomyces and investigated its antimicrobial and antioxidant activities. This study highlights the potential of benzamide derivatives in developing new antimicrobial and antioxidant agents (Yang et al., 2015).
Design and Synthesis of Benzamide Derivatives : Sonda et al. (2003, 2004) designed and synthesized a series of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives with potential serotonin 4 receptor agonist activity. These compounds were evaluated for their effect on gastrointestinal motility, demonstrating the role of benzamide derivatives in drug development (Sonda et al., 2003); (Sonda et al., 2004).
Radioiodinated Benzamide Derivatives for Melanoma Imaging : Eisenhut et al. (2000) studied radioiodinated N-(dialkylaminoalkyl)benzamides for melanoma imaging, demonstrating that these compounds show high uptake in melanoma and potential for improved melanoma imaging (Eisenhut et al., 2000).
Interactions in Benzamides : Verevkin et al. (2016) conducted a study on the interactions between substituents in benzamide compounds. They used high-level quantum-chemical methods to evaluate interactions in benzamides with various substituents, which is crucial for understanding the properties of these compounds (Verevkin et al., 2016).
Chemoselective N-benzoylation of Aminophenols : Singh et al. (2017) described the N-benzoylation of aminophenols using benzoylisothiocyanates. They explored the formation of N-(2-hydroxyphenyl)benzamides, demonstrating the importance of chemoselectivity in the synthesis of biologically interesting compounds (Singh et al., 2017).
Safety And Hazards
特性
IUPAC Name |
4-amino-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-7-6-12-10(13)8-2-4-9(11)5-3-8/h2-5H,6-7,11H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLTXNUHPJFIJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405779 |
Source


|
| Record name | 4-amino-N-(2-methoxyethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(2-methoxyethyl)benzamide | |
CAS RN |
95086-97-8 |
Source


|
| Record name | 4-amino-N-(2-methoxyethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


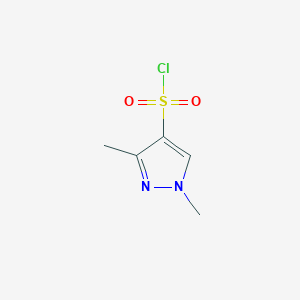
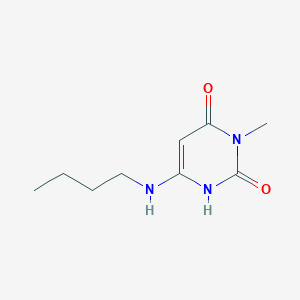
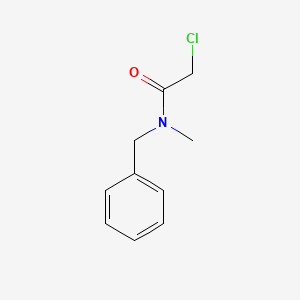

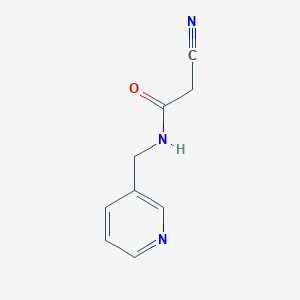
![5-[(Phenylthio)methyl]-2-furoic acid](/img/structure/B1275121.png)




